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molecular formula C24H30N2O3 B8517892 3-[4-(Diphenylmethyl)piperazin-1-yl]propyl 3-oxobutanoate CAS No. 90096-24-5

3-[4-(Diphenylmethyl)piperazin-1-yl]propyl 3-oxobutanoate

Cat. No. B8517892
M. Wt: 394.5 g/mol
InChI Key: OCNFRPKRBALEIU-UHFFFAOYSA-N
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Patent
US04892875

Procedure details

4-Benzhydryl-1-piperazinepropanol was reacted with diketene in the same manner as Reference Example 2-(1) to give 3-(4-benzhydryl-1-piperazinyl)propyl acetoacetate as an oil. Yield 96.3%. NMR(CDCl3)δ: 1.62-1.98(2H, m), 3.40(2H, s), 4.16(2H, t, J=6.8), 4.20(1H, s), 7.10-7.49(10H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22][OH:23])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:24]=[C:25]1[O:29][C:27](=[O:28])[CH2:26]1>>[C:27]([O:23][CH2:22][CH2:21][CH2:20][N:17]1[CH2:16][CH2:15][N:14]([CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:19][CH2:18]1)(=[O:28])[CH2:26][C:25]([CH3:24])=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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